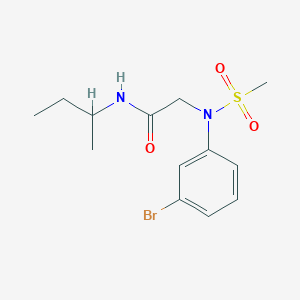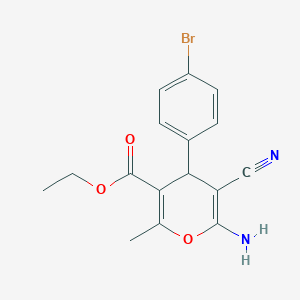![molecular formula C22H22BrNOS B5037910 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide](/img/structure/B5037910.png)
2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has been found to have many interesting properties, including its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It may also interfere with the function of mitochondria, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide is its potent inhibitory effects on the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and death. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experiments.
List of
Direcciones Futuras
1. Investigating the use of 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide in combination with other cancer drugs to enhance its efficacy.
2. Studying the effects of this compound on cancer stem cells, which are thought to be responsible for cancer recurrence.
3. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Developing new synthesis methods for this compound to improve its yield and purity.
5. Investigating the potential use of this compound in the development of new cancer therapies.
6. Studying the effects of this compound on normal cells to determine its potential toxicity.
7. Investigating the mechanisms of action of this compound to better understand its effects on cancer cells.
8. Developing new formulations of this compound to improve its solubility and bioavailability.
9. Investigating the use of this compound in combination with other therapies, such as radiation therapy and immunotherapy.
10. Studying the effects of this compound on cancer cell migration and invasion to determine its potential use in preventing metastasis.
Métodos De Síntesis
The synthesis of 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide is a complex process that involves several steps. The first step involves the reaction of 2-methyl-5-(2-oxo-2-phenylethyl)pyridine with thioanisole in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-methyl-5-(2-phenylethylthio)pyridine. The second step involves the reaction of this compound with ethyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of 2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide.
Aplicaciones Científicas De Investigación
2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to have potent inhibitory effects on the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-[2-methyl-5-(2-phenylsulfanylethyl)pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NOS.BrH/c1-18-12-13-19(14-15-25-21-10-6-3-7-11-21)16-23(18)17-22(24)20-8-4-2-5-9-20;/h2-13,16H,14-15,17H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCWAYHRLXMBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)CCSC2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)

![diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5037855.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5037866.png)

![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)
![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037924.png)